5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo-
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Overview
Description
5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group and two oxo groups at the 2 and 4 positions. Thiazolidine derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- typically involves the reaction of 4-chlorophenyl isothiocyanate with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .
Chemical Reactions Analysis
5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazolidine derivatives with potential pharmaceutical applications.
Biology: The compound exhibits antimicrobial activity and is studied for its potential use in treating bacterial infections.
Medicine: Research has shown that thiazolidine derivatives possess anticancer properties, making this compound a candidate for cancer drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its versatile chemical reactivity
Mechanism of Action
The mechanism of action of 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. In cancer cells, it may induce apoptosis by activating specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells being studied .
Comparison with Similar Compounds
Similar compounds to 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- include other thiazolidine derivatives such as:
5-Thiazolidinecarboxylic acid: Known for its anti-inflammatory properties.
2,4-Thiazolidinedione: Widely studied for its antidiabetic effects.
3-(4-Methylphenyl)-2,4-dioxo-5-thiazolidineacetic acid: Exhibits similar antimicrobial activities but with different potency and spectrum
The uniqueness of 5-Thiazolidineacetic acid, 3-(4-chlorophenyl)-2,4-dioxo- lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
CAS No. |
78951-12-9 |
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Molecular Formula |
C11H8ClNO4S |
Molecular Weight |
285.70 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C11H8ClNO4S/c12-6-1-3-7(4-2-6)13-10(16)8(5-9(14)15)18-11(13)17/h1-4,8H,5H2,(H,14,15) |
InChI Key |
DQZYRCPWEVAJNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(SC2=O)CC(=O)O)Cl |
Origin of Product |
United States |
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